19:0-12:0-19:0 TG-d5

Description

BenchChem offers high-quality 19:0-12:0-19:0 TG-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 19:0-12:0-19:0 TG-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H102O6 |

|---|---|

Molecular Weight |

840.4 g/mol |

IUPAC Name |

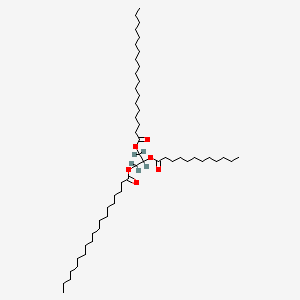

(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |

InChI Key |

YVHBSDKZPZMEEF-BXJPYAOGSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 19:0-12:0-19:0 TG-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

19:0-12:0-19:0 TG-d5 is a high-purity, deuterated synthetic triglyceride that serves as a crucial internal standard for the accurate quantification of triglycerides (TGs) in complex biological samples using mass spectrometry-based lipidomics.[1][2][3] Its defined structure, incorporating two nonadecanoic acid (19:0) chains and one dodecanoic acid (12:0, lauric acid) chain on a glycerol backbone with five deuterium atoms, provides a distinct mass shift, enabling its differentiation from endogenous triglycerides.[1][3][4] This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use in advanced lipid analysis.

Core Properties and Data Presentation

The physicochemical properties of 19:0-12:0-19:0 TG-d5 are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Systematic Name | 1,3-dinonadecanoyl-2-dodecanoyl-sn-glycerol-d5 | [4] |

| Synonyms | 1,3(d5)-dinonadecanoyl-2-lauroyl-glycerol, TG d5-(19:0/12:0/19:0) | [1] |

| Molecular Formula | C₅₃H₉₇D₅O₆ | [1][3] |

| Formula Weight | 840.40 g/mol | [1][3] |

| Exact Mass | 839.799 | [1] |

| CAS Number | 944709-21-1 | [1][3] |

| Physical Form | Powder | [3] |

| Purity | >99% (by TLC) | [3] |

| Storage Temperature | -20°C | [1][3] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Applications in Research and Drug Development

The primary application of 19:0-12:0-19:0 TG-d5 is as an internal standard in quantitative lipidomics to mitigate the variability inherent in sample preparation and mass spectrometry analysis.[5] Its use is critical in studies aiming to:

-

Elucidate Disease Mechanisms: By enabling precise measurement of triglyceride profiles, this standard aids in understanding the role of lipid dysregulation in metabolic diseases, cardiovascular disorders, and neurological conditions like Amyotrophic Lateral Sclerosis (ALS).[5]

-

Biomarker Discovery: Accurate quantification of specific triglyceride species can lead to the identification of novel biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

-

Pharmacokinetic Studies: The impact of deuterium substitution on the pharmacokinetics of compounds can be studied, providing insights into drug metabolism and distribution.[2]

-

Nutritional Research: It allows for the detailed analysis of how diet influences the composition of triglycerides in various tissues and biofluids.

Experimental Protocols

The following sections detail the methodologies for the use of 19:0-12:0-19:0 TG-d5 in a typical lipidomics workflow, from sample preparation to data acquisition.

Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples, such as plasma or tissue homogenates, is a modified Bligh-Dyer or Folch extraction.

Materials:

-

Biological sample (e.g., 20-30 mg of tissue, 20 µL of plasma)[5][6]

-

Methanol:Chloroform (9:1, v/v) containing 10 mg/L of 19:0-12:0-19:0 TG-d5 internal standard[5][7]

-

Methanol

-

Chloroform

-

Water (LC-MS grade)

-

Centrifuge

-

Vacuum concentrator

Protocol:

-

To the pre-weighed and chilled biological sample, add 600 µL of the ice-cold methanol:chloroform (9:1) solution containing the 19:0-12:0-19:0 TG-d5 internal standard.[5][7]

-

Homogenize the sample thoroughly. For tissue samples, a cryomill can be used.[5]

-

Add additional chloroform to achieve a final chloroform:methanol ratio of 2:1.[7]

-

Vortex the mixture vigorously and then agitate for 30 minutes at 20°C.[7]

-

Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes to separate the phases.[7]

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Dry the extracted lipids completely using a vacuum concentrator.[7]

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as water-saturated butanol:methanol (9:1, v/v).[7]

UPLC-MS/MS Analysis of Triglycerides

The reconstituted lipid extract is then analyzed by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC System (e.g., Agilent 1290 or Waters ACQUITY UPLC I-Class)[5]

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or Waters Xevo TQ-S micro)[5]

LC Conditions:

-

Column: A reversed-phase column suitable for lipid separation, such as a CORTECS T3 2.7 µm (2.1 x 30 mm) column.

-

Mobile Phase A: 0.01% formic acid in water containing 0.2 mM Ammonium Formate.

-

Mobile Phase B: 50% isopropanol in acetonitrile containing 0.01% formic acid and 0.2 mM Ammonium Formate.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 2 µL.

-

Gradient:

-

Initial: 90% Mobile Phase B, hold for 2 minutes.

-

Ramp to 98% Mobile Phase B over 4 minutes.

-

Hold at 98% Mobile Phase B for 2 minutes for column wash.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 2.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 650°C.

-

Cone Gas Flow: 50 L/hr.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for endogenous triglycerides are monitored alongside the specific transition for 19:0-12:0-19:0 TG-d5. The precursor ion is typically the ammonium adduct [M+NH₄]⁺, and the product ions correspond to the neutral loss of one of the fatty acid chains.

Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the 19:0-12:0-19:0 TG-d5 internal standard. This normalization corrects for variations in extraction efficiency, injection volume, and ionization suppression, allowing for accurate relative or absolute quantification when used with a calibration curve.

Visualizations: Workflows and Pathways

To further elucidate the role of 19:0-12:0-19:0 TG-d5 and the context of its application, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.

Caption: Experimental workflow for quantitative lipidomics using a deuterated internal standard.

Caption: Simplified overview of triglyceride synthesis and breakdown pathways in a cell.

Conclusion

19:0-12:0-19:0 TG-d5 is an indispensable tool for modern lipidomics research. Its well-defined chemical nature and isotopic labeling provide the necessary reliability for the precise quantification of triglycerides in complex biological matrices. The methodologies outlined in this guide, combined with the contextual understanding of triglyceride metabolism, empower researchers to conduct robust and reproducible studies, ultimately advancing our knowledge of lipid biology in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thebraincancercentre.org.au [thebraincancercentre.org.au]

An In-depth Technical Guide to the Physical Characteristics of 19:0-12:0-19:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the deuterated triglyceride 19:0-12:0-19:0 TG-d5. This molecule, also known as 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, is a critical internal standard in lipidomics research, enabling precise quantification of triglycerides in complex biological samples through mass spectrometry. This document outlines its key properties, details generalized experimental protocols for its characterization, and provides visual representations of analytical workflows.

Core Physical and Chemical Properties

The fundamental properties of 19:0-12:0-19:0 TG-d5 are summarized below. These values are essential for its accurate use in experimental settings, from preparing standard solutions to interpreting analytical data.

| Property | Value | Source |

| Synonyms | 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, TG d5-(19:0/12:0/19:0) | [Avanti Polar Lipids] |

| Molecular Formula | C₅₃H₉₇D₅O₆ | [Avanti Polar Lipids] |

| Formula Weight | 840.404 | [Avanti Polar Lipids] |

| Exact Mass | 839.799 | [Avanti Polar Lipids] |

| Physical Form | Powder | [Avanti Polar Lipids] |

| Melting Point | 255 °C (decomposes) | [Merck] |

| Solubility | Soluble in DMSO (10 mM) | [Immunomart] |

| Storage Temperature | -20°C | [Avanti Polar Lipids] |

| CAS Number | 944709-21-1 | [Avanti Polar Lipids] |

Experimental Protocols for Characterization

The following are detailed, generalized methodologies for the characterization of triglycerides like 19:0-12:0-19:0 TG-d5. These protocols are based on established techniques in lipid analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a powerful technique for separating triglycerides based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains.[1][2]

-

Instrumentation: A high-performance liquid chromatograph (HPLC) system equipped with a C18 reverse-phase column, a gradient pump, an autosampler, and an evaporative light-scattering detector (ELSD) or a mass spectrometer (MS).[1][3][4]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 19:0-12:0-19:0 TG-d5 and dissolve it in 1 mL of a suitable organic solvent, such as a 2:1 (v/v) mixture of methanol and methyl-tert-butyl ether (MTBE), to create a 1 mg/mL stock solution.[5]

-

Further dilute the stock solution to a working concentration of 10-100 µg/mL using the same solvent.

-

Filter the diluted sample through a 0.22 µm PTFE syringe filter prior to injection.[1]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Isopropanol.[5]

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to a high percentage over 20-30 minutes to elute the highly hydrophobic triglycerides.[5] A representative gradient could be: 0-2 min, 30% B; 2-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B (re-equilibration).

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.[1]

-

Injection Volume: 1-5 µL.

-

-

Data Analysis: The purity of the triglyceride is determined by the peak area of the main component relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Structural Verification

Mass spectrometry is used to confirm the molecular weight and structure of the triglyceride. When coupled with HPLC (LC-MS), it provides a powerful tool for both separation and identification.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Infusion: The sample solution (prepared as for HPLC) can be directly infused into the mass spectrometer or injected via an LC system.

-

MS Parameters:

-

Ionization Mode: Positive ion mode is typically used for triglycerides, often with the addition of an adduct-forming salt like ammonium formate to the mobile phase to promote the formation of [M+NH₄]⁺ ions.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight of the triglyceride (e.g., m/z 100-1200).

-

Collision Energy (for MS/MS): To confirm the fatty acid composition, tandem mass spectrometry (MS/MS) is performed. The precursor ion (e.g., the [M+NH₄]⁺ ion of 19:0-12:0-19:0 TG-d5) is isolated and fragmented using a specific collision energy.

-

-

Data Analysis:

-

The full scan mass spectrum should show a prominent peak corresponding to the exact mass of the [M+NH₄]⁺ or other adducts of 19:0-12:0-19:0 TG-d5.

-

The MS/MS spectrum will show fragment ions corresponding to the neutral loss of the fatty acid chains, confirming the presence of two nonadecanoic acid (19:0) and one dodecanoic acid (12:0) chains. The deuterated glycerol backbone will also be reflected in the mass of the fragment ions.

-

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and other thermal transitions of the triglyceride.[6]

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered 19:0-12:0-19:0 TG-d5 into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.[6]

-

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point.[6]

-

Cool the sample back to the starting temperature.

-

A second heating ramp is often performed to observe the behavior after a controlled cooling cycle.[6]

-

-

Atmosphere: The experiment should be conducted under an inert nitrogen atmosphere to prevent oxidation.[6]

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the triglyceride. The peak temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for using 19:0-12:0-19:0 TG-d5 as an internal standard and the classification of lipids.

Caption: Experimental workflow for quantitative lipidomics using a deuterated triglyceride internal standard.

Caption: Hierarchical classification of 19:0-12:0-19:0 TG-d5 within the lipidome.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 3. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]

- 4. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 5. youngin.com [youngin.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 19:0-12:0-19:0 TG-d5: A Core Tool in Lipidomics Research

This technical guide provides a comprehensive overview of 1,3-dinonadecanoyl-2-dodecanoyl-sn-glycerol-d5 (19:0-12:0-19:0 TG-d5), a deuterated triglyceride internal standard crucial for accurate quantification in lipidomics research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, its application in experimental workflows, and the biochemical pathways in which triglycerides participate.

Core Properties of 19:0-12:0-19:0 TG-d5

19:0-12:0-19:0 TG-d5 is a synthetic, stable isotope-labeled triglyceride used as an internal standard in mass spectrometry-based lipid analysis. The incorporation of five deuterium atoms (d5) on the glycerol backbone provides a distinct mass shift, allowing it to be differentiated from endogenous triglycerides while maintaining similar chemical and physical properties. This ensures comparable extraction efficiency and ionization response, which are critical for accurate quantification.

| Property | Value | Reference |

| Chemical Name | 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol | [1] |

| Synonyms | TG d5-(19:0/12:0/19:0), 1,3-dinonadecanoyl-2-lauroyl-sn-glycerol-d5 | [1] |

| Molecular Formula | C₅₃H₉₇D₅O₆ | [1] |

| Formula Weight | 840.404 g/mol | [1][2] |

| Exact Mass | 839.799 | [1] |

| Physical Form | Powder | [1] |

| Storage | -20°C | [1] |

| Stability | 1 Year | [1] |

Experimental Protocols

The use of 19:0-12:0-19:0 TG-d5 as an internal standard is a cornerstone of quantitative lipidomics. Below are detailed methodologies for its application in lipid extraction and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Plasma using 19:0-12:0-19:0 TG-d5 Internal Standard

This protocol is adapted from established lipid extraction methods, such as the Folch or Bligh-Dyer procedures, and incorporates the deuterated internal standard for accurate quantification.

Materials:

-

Plasma samples

-

19:0-12:0-19:0 TG-d5 internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma. Spike the sample with a known amount of 19:0-12:0-19:0 TG-d5 internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The final concentration of the internal standard should be within the linear range of the mass spectrometer.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 500 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). Vortex briefly to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis of Triglycerides

This section outlines a general LC-MS/MS method for the analysis of triglycerides, including the deuterated internal standard.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is suitable for separating triglycerides (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 55°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

-

MRM Transitions: For 19:0-12:0-19:0 TG-d5, the precursor ion will be the ammoniated adduct [M+NH₄]⁺. The product ions will correspond to the neutral loss of the fatty acid chains (nonadecanoic acid and dodecanoic acid).

-

Neutral Loss Scan: A neutral loss scan for the fatty acid moieties can be used to identify and quantify different triglyceride species.

-

Collision Energy: Optimized for the fragmentation of triglycerides.

Synthesis of 19:0-12:0-19:0 TG-d5

The synthesis of 19:0-12:0-19:0 TG-d5 is a multi-step process that requires expertise in organic chemistry. A general synthetic strategy involves the acylation of a deuterated glycerol backbone.

-

Preparation of Deuterated Glycerol: Commercially available glycerol-d5 is the starting material.

-

Protection of Glycerol: The primary hydroxyl groups of glycerol-d5 are protected, leaving the secondary hydroxyl group available for acylation.

-

Acylation with Dodecanoic Acid: The free secondary hydroxyl group is esterified with dodecanoic acid (12:0).

-

Deprotection: The protecting groups on the primary hydroxyls are removed.

-

Acylation with Nonadecanoic Acid: The two primary hydroxyl groups are then esterified with nonadecanoic acid (19:0) to yield the final product, 19:0-12:0-19:0 TG-d5.

-

Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Signaling Pathways and Experimental Workflows

Triglycerides are central molecules in energy metabolism. Their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated by hormonal and cellular signals.

Triglyceride Metabolism Signaling Pathway

The following diagram illustrates the key pathways of triglyceride synthesis and degradation, highlighting the regulatory roles of insulin and glucagon. Insulin promotes triglyceride storage, while glucagon stimulates their breakdown to release fatty acids for energy.

Caption: Overview of triglyceride synthesis and degradation pathways with hormonal regulation.

Experimental Workflow for Quantitative Lipidomics

This diagram outlines the logical flow of a typical quantitative lipidomics experiment, from sample collection to data analysis, emphasizing the critical role of the deuterated internal standard.

Caption: A typical experimental workflow for quantitative lipidomics using a deuterated internal standard.

References

A Technical Guide to the Synthesis of Deuterated Triglyceride Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for synthesizing deuterated triglyceride standards. These isotopically labeled compounds are invaluable tools in metabolic research, drug development, and advanced analytical techniques, serving as internal standards for mass spectrometry, tracers for lipid metabolism studies, and probes in neutron scattering experiments. This document outlines the primary synthesis strategies, including the deuteration of fatty acid precursors and their subsequent esterification to a glycerol backbone, supported by detailed experimental protocols and quantitative data.

Introduction to Deuterated Triglycerides

Deuterated triglycerides, where hydrogen atoms are replaced by their heavier isotope, deuterium, offer a non-radioactive method for tracing the metabolic fate of lipids in vivo and in vitro. The increased mass imparted by deuterium allows for their clear distinction from their endogenous, non-labeled counterparts in mass spectrometry-based analyses. Furthermore, the distinct nuclear magnetic resonance and vibrational spectroscopy properties of deuterated lipids provide unique advantages in structural biology studies. The synthesis of high-purity deuterated triglyceride standards is, therefore, a critical prerequisite for accurate and reliable experimental outcomes.

Core Synthesis Strategies

The synthesis of a deuterated triglyceride standard is a two-stage process:

-

Deuteration of Fatty Acid Precursors: The initial and most crucial step is the incorporation of deuterium into the fatty acid chains. The choice of method depends on the desired level and position of deuteration, as well as the saturation of the fatty acid.

-

Esterification to Glycerol: The deuterated fatty acids are then attached to a glycerol backbone to form the triglyceride. This can be achieved through chemical or enzymatic methods.

Below is a logical workflow of the general synthesis process.

Experimental Protocols

Deuteration of Saturated Fatty Acids via H/D Exchange

This method is suitable for producing perdeuterated saturated fatty acids.

Protocol:

-

Reaction Setup: In a high-pressure reactor, combine the saturated fatty acid (e.g., lauric acid, palmitic acid), deuterium oxide (D₂O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.[1]

-

Reaction Conditions: Seal the reactor and heat to hydrothermal conditions (high temperature and pressure). The specific temperature and pressure will depend on the fatty acid and reactor specifications.

-

Reaction Repetition: To achieve high levels of deuterium incorporation (e.g., >98%), the H/D exchange process is typically repeated two to three times.[1] After each cycle, the reagents are replaced.

-

Work-up and Purification: After the final cycle, cool the reactor, recover the deuterated fatty acid, and purify it, for example, by recrystallization.

Chemical Esterification of Deuterated Fatty Acids to Glycerol

This protocol describes a general method for the chemical synthesis of triglycerides from deuterated fatty acids and glycerol.

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the deuterated fatty acid and glycerol in a suitable solvent. The molar ratio of fatty acid to glycerol will influence the product distribution (mono-, di-, and triglycerides). For triglyceride synthesis, a molar ratio of fatty acid to glycerol greater than 3:1 is typically used.

-

Catalyst Addition: Add a catalyst to the reaction mixture. Common catalysts include tin(II) chloride (SnCl₂) or 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 160°C) and stir for a specified time (e.g., 1-8 hours).[2] The reaction can be performed under a vacuum to remove water produced during the esterification, which drives the reaction to completion.

-

Quenching and Extraction: After the reaction is complete, cool the mixture and quench the catalyst (if necessary). Extract the crude triglyceride using a suitable organic solvent.

-

Purification: Purify the crude triglyceride using column chromatography (e.g., with a silica gel stationary phase) to separate the desired triglyceride from unreacted starting materials and byproducts.[3]

Enzymatic Esterification of Deuterated Fatty Acids to Glycerol

Enzymatic methods offer high specificity and milder reaction conditions.

Protocol:

-

Reaction Setup: Combine the deuterated fatty acid, glycerol, and an immobilized lipase (e.g., Novozym 435) in a solvent-free system or in a suitable organic solvent.[3]

-

Reaction Conditions: Incubate the mixture at the optimal temperature for the enzyme (e.g., 100°C for Novozym 435) with stirring.[3] The reaction can be run under reduced pressure to remove water.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC).

-

Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Purification: Purify the resulting triglyceride using column chromatography to remove any remaining fatty acids and mono- or diglycerides.[3]

Quantitative Data on Synthesis

The efficiency of the synthesis of deuterated triglycerides can be evaluated based on the deuterium incorporation in the fatty acid precursors and the yield and purity of the final triglyceride product.

Table 1: Deuterium Incorporation in Fatty Acids

| Fatty Acid Type | Deuteration Method | Deuterium Source | Catalyst | Deuterium Incorporation (%) | Reference |

| Saturated (e.g., Lauric Acid) | H/D Exchange | D₂O | Pt/C | >98 | [1] |

| Unsaturated | Multi-step Chemical Synthesis | Various deuterated reagents | - | Varies | [1] |

Table 2: Yield and Purity of Synthesized Triglycerides

| Triglyceride | Esterification Method | Catalyst/Enzyme | Purity (%) | Reference |

| Trilinolein | Enzymatic | Novozym 435 | 95.43 ± 0.97 | [3] |

| Triolein | Enzymatic | Novozym 435 | 93.07 ± 1.05 | [3] |

| POPC-d63 (a phospholipid) | Chemical & Enzymatic | DMAP & RM Lipase | >96 | [4] |

Synthesis Pathways and Workflows

The following diagrams illustrate the chemical transformations involved in the synthesis of deuterated triglycerides.

H/D Exchange for Saturated Fatty Acid Deuteration

Chemical Esterification Pathway

Conclusion

The synthesis of deuterated triglyceride standards is a well-established process that can be adapted to produce a wide range of isotopically labeled lipids. The choice of deuteration and esterification methods will depend on the specific requirements of the research application, including the desired level of deuteration, the type of fatty acids, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce high-quality deuterated triglyceride standards for their studies.

References

- 1. Documents download module [ec.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to 19:0-12:0-19:0 TG-d5 in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the application and methodology of 19:0-12:0-19:0 TG-d5, a critical internal standard in the field of lipidomics. This document provides detailed experimental protocols, quantitative data, and logical workflows to empower researchers in achieving accurate and reproducible quantification of triglycerides in complex biological samples.

Core Concepts: The Role of 19:0-12:0-19:0 TG-d5 in Lipid Analysis

In the landscape of mass spectrometry-based lipidomics, precise quantification is paramount. 19:0-12:0-19:0 TG-d5, a deuterated triglyceride, serves as an indispensable internal standard for the accurate measurement of triglyceride (TG) species. Its synthetic nature, featuring non-naturally occurring fatty acid chains (nonadecanoic acid, 19:0, and dodecanoic acid, 12:0) and a deuterated glycerol backbone, ensures it is distinguishable from endogenous triglycerides in biological matrices.

The primary function of this internal standard is to correct for variability throughout the analytical workflow. This includes inconsistencies in lipid extraction efficiency, sample handling, and instrument response (ionization efficiency) in the mass spectrometer. By adding a known amount of 19:0-12:0-19:0 TG-d5 to a sample at the beginning of the experimental process, the relative response of the endogenous triglycerides to the internal standard can be used to calculate their concentrations with high accuracy. This stable isotope-labeled standard is often a component of commercially available internal standard mixtures used in targeted and untargeted lipidomics studies.

Quantitative Data at a Glance

The following table summarizes key quantitative information for 19:0-12:0-19:0 TG-d5, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| Chemical Name | 1,3-dinonadecanoyl-2-dodecanoyl-glycerol-d5 | N/A |

| Abbreviation | 19:0-12:0-19:0 TG-d5 | N/A |

| Molecular Formula | C₅₃H₉₇D₅O₆ | [1] |

| Exact Mass | 839.799 g/mol | [1] |

| Formula Weight | 840.404 g/mol | [1] |

| Typical Concentration in Standard Mixtures | 4.01 μM | [2] |

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the quantification of triglycerides in biological samples using 19:0-12:0-19:0 TG-d5 as an internal standard.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

19:0-12:0-19:0 TG-d5 internal standard solution (of known concentration)

-

Biological sample (e.g., 100 µL of plasma)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Sample Preparation: Thaw the biological sample on ice.

-

Internal Standard Spiking: To a glass centrifuge tube, add the biological sample. Spike the sample with a known amount of the 19:0-12:0-19:0 TG-d5 internal standard solution. The amount added should be chosen to yield a signal intensity comparable to the endogenous triglycerides of interest.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is to add 2 mL of the solvent mixture to 100 µL of plasma.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. Typically, 1/5th of the total volume of the chloroform:methanol mixture is added (e.g., 400 µL for 2 mL of solvent).

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Transfer the lower organic phase to a new clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of isopropanol:acetonitrile or another suitable solvent compatible with the chromatographic conditions.

LC-MS/MS Analysis

This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of triglycerides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: linear gradient to 100% B

-

15-20 min: hold at 100% B

-

20.1-25 min: return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the internal standard and the target triglycerides. The precursor ion for triglycerides in positive ESI mode is typically the ammonium adduct ([M+NH₄]⁺). The product ions are generated by the neutral loss of a fatty acid chain.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 19:0-12:0-19:0 TG-d5 | [Calculated based on exact mass + NH₄]⁺ | [Precursor - Neutral loss of a fatty acid]⁺ | [To be optimized] |

| Endogenous Triglyceride (Example: TG 16:0/18:1/18:2) | [Calculated based on exact mass + NH₄]⁺ | [Precursor - Neutral loss of a fatty acid]⁺ | [To be optimized] |

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, should be determined empirically on the specific mass spectrometer being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the MRM transitions for both the 19:0-12:0-19:0 TG-d5 internal standard and the endogenous triglycerides in the chromatograms.

-

Response Ratio Calculation: Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of a representative triglyceride standard and a constant concentration of the 19:0-12:0-19:0 TG-d5 internal standard. Plot the response ratio (endogenous TG peak area / internal standard peak area) against the concentration of the triglyceride standard to generate a calibration curve.

-

Concentration Calculation: Determine the concentration of the endogenous triglycerides in the biological samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental and logical workflows in a typical lipidomics study utilizing 19:0-12:0-19:0 TG-d5.

Caption: General experimental workflow for triglyceride quantification.

Caption: Logical workflow for data analysis and quantification.

Conclusion

The use of 19:0-12:0-19:0 TG-d5 as an internal standard is a cornerstone of robust and reliable triglyceride quantification in lipidomics research. Its unique chemical structure and isotopic labeling allow for the effective normalization of experimental variability, leading to high-quality, reproducible data. By following the detailed protocols and understanding the principles outlined in this guide, researchers and scientists can confidently incorporate this essential tool into their lipidomics workflows, advancing our understanding of the role of triglycerides in health and disease.

References

The Cornerstone of Precision: A Technical Guide to Triglyceride Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and metabolic research, the accurate quantification of triglycerides (TGs) is paramount. These complex analyses, however, are fraught with potential variability arising from sample preparation, extraction inefficiencies, and instrumental drift. This technical guide provides an in-depth exploration of the theory, practical application, and comparative performance of internal standards in triglyceride analysis, equipping researchers with the knowledge to ensure the accuracy and reliability of their quantitative data.

The "Why" and "How" of Internal Standards in Triglyceride Analysis

An internal standard (IS) is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument, typically a mass spectrometer. It is added in a known quantity to the sample at the earliest stage of the workflow. The fundamental principle is that the internal standard experiences the same sources of analytical variation as the endogenous triglycerides. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.

There are two primary categories of internal standards used for triglyceride analysis:

-

Stable Isotope-Labeled (SIL) Triglycerides: These are considered the "gold standard" for quantitative lipidomics. They are chemically identical to the endogenous triglycerides but are enriched with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Odd-Chain Triglycerides: These are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0). As most naturally occurring triglycerides in biological systems have even-chain fatty acids, odd-chain triglycerides are typically absent or present at very low levels, making them suitable for use as internal standards.

Performance Comparison of Internal Standard Types

The choice of internal standard can significantly impact the quality of quantitative data. Stable isotope-labeled standards are generally preferred due to their close chemical and physical similarity to the analytes. The following table summarizes key performance parameters based on comparative studies.

| Performance Parameter | Stable Isotope-Labeled (SIL) Internal Standards | Odd-Chain Triglyceride Internal Standards |

| Chemical & Physical Similarity | Virtually identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response. | Structurally similar but differences in chain length can lead to variations in extraction and ionization behavior compared to a wide range of endogenous TGs. |

| Co-elution in Chromatography | ¹³C-labeled standards typically co-elute perfectly with the analyte. Deuterated standards may exhibit a slight retention time shift. | May not co-elute with all endogenous triglycerides, potentially leading to less effective correction for matrix effects that vary across the chromatographic peak. |

| Accuracy & Precision | Generally provide higher accuracy and precision. One study reported a mean bias of 100.3% with a standard deviation of 7.6% for ¹³C-labeled standards. In contrast, another study noted a potential for up to 40% error with deuterated standards due to chromatographic shifts. | Can provide good accuracy and precision, but may be less reliable across a broad range of triglyceride species due to differences in physicochemical properties. |

| Potential for Interference | Minimal, as they are not naturally present in the sample. | Generally low, but some odd-chain fatty acids can be present endogenously, particularly in certain diets or disease states, which could lead to interference. |

| Cost | Generally more expensive, especially ¹³C-labeled standards. | More cost-effective than stable isotope-labeled standards. |

Experimental Protocols for Triglyceride Quantification

Accurate and reproducible quantification of triglycerides necessitates a well-defined and validated experimental protocol. The following section details a typical workflow for the analysis of triglycerides in human serum using a stable isotope-labeled internal standard with UPLC-MS/MS.

Sample Preparation and Lipid Extraction

This protocol outlines a protein precipitation and liquid-liquid extraction method for isolating triglycerides from a serum sample.

-

Sample Thawing and Aliquoting: Thaw frozen human serum samples on ice. Aliquot a precise volume (e.g., 10 µL) of serum into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled triglyceride internal standard solution (e.g., a mixture of deuterated or ¹³C-labeled TG standards) to the serum sample.

-

Protein Precipitation: Add a 4:1 ratio of cold isopropanol to the serum (e.g., 40 µL of isopropanol for 10 µL of serum). Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new clean tube.

-

Dilution: Dilute the supernatant 1:1 with deionized water.

-

Transfer to Autosampler Vial: Transfer the diluted supernatant to an appropriate autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This section provides a set of typical parameters for the chromatographic separation and mass spectrometric detection of triglycerides.

UPLC Conditions:

-

UPLC System: ACQUITY UPLC I-Class System or equivalent.

-

Column: C18 reversed-phase column suitable for lipid analysis (e.g., CORTECS T3, 2.1 x 100 mm, 1.6 µm).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 55°C.

-

Injection Volume: 2 µL.

-

Gradient:

-

0-2 min: 40% B

-

2-2.5 min: 40-50% B

-

2.5-12.5 min: 50-90% B

-

12.5-13 min: 90-99% B

-

13-14 min: 99% B

-

14-14.1 min: 99-40% B

-

14.1-16 min: 40% B

-

MS/MS Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 1000 L/hr.

-

Cone Gas Flow: 150 L/hr.

-

Collision Gas: Argon.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Precursor ions are typically the ammonium adducts of the triglycerides ([M+NH_4]^+), and product ions are the neutral loss of one of the fatty acid chains.

Visualizing Workflows and Pathways

A clear understanding of the experimental workflow and the biological context of triglycerides is crucial for robust research. The following diagrams, generated using the DOT language, illustrate these key aspects.

Caption: Experimental Workflow for Triglyceride Quantification.

Caption: Triglyceride Synthesis Pathways.

Conclusion

The meticulous selection and application of internal standards are indispensable for achieving accurate and reproducible quantification of triglycerides. While stable isotope-labeled standards, particularly those labeled with ¹³C, offer the highest level of accuracy, odd-chain triglycerides can be a viable alternative in certain contexts. By implementing robust and well-validated experimental protocols, researchers, scientists, and drug development professionals can generate high-quality, reliable data, thereby advancing our understanding of the critical role of triglycerides in health and disease.

An In-depth Technical Guide to Stable Isotope Labeled Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling in lipidomics, a powerful technique for elucidating the dynamic nature of lipids in biological systems. By tracing the metabolic fate of isotopically labeled lipids, researchers can gain unprecedented insights into lipid metabolism, signaling, and their roles in health and disease, thereby accelerating drug discovery and development.

Introduction to Stable Isotope Labeled Lipids

Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling.[1] Traditional lipidomics provides a static snapshot of the lipidome, but understanding the intricate dynamics of lipid metabolism requires methods that can track the synthesis, degradation, and trafficking of individual lipid species in real-time.[2] Stable isotope labeling has emerged as an indispensable tool for these dynamic studies, offering a safe and effective way to probe the complexities of lipid metabolism.[3]

Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a safety risk, making them suitable for a wide range of studies, including those involving human subjects.[4] The fundamental principle involves introducing a "heavy" isotope of an element (e.g., ¹³C, ²H, ¹⁵N) into a biological system through a labeled precursor molecule.[2] This precursor is then incorporated into newly synthesized lipids, which can be distinguished from their unlabeled ("light") counterparts by mass spectrometry.[3] By monitoring the incorporation of the stable isotope over time, researchers can quantify the rates of lipid synthesis, turnover, and flux through various metabolic pathways.[5]

Synthesis and Labeling Strategies

The choice of stable isotope and labeling strategy depends on the specific research question and the metabolic pathway of interest. The most commonly used stable isotopes in lipidomics are Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).[2]

| Stable Isotope | Natural Abundance (%) | Key Advantages | Common Labeled Precursors |

| Carbon-13 (¹³C) | ~1.1 | Can be incorporated into the carbon backbone of all lipids. Provides detailed information on fatty acid and glycerol synthesis.[2] | ¹³C-Glucose[6], ¹³C-Acetate, ¹³C-Fatty Acids[7] |

| Deuterium (²H) | ~0.015 | Cost-effective. Can be administered as heavy water (D₂O) for global labeling.[2] | Deuterated water (D₂O), Deuterated fatty acids |

| Nitrogen-15 (¹⁵N) | ~0.37 | Specific for labeling nitrogen-containing lipids like sphingolipids and phosphatidylethanolamine.[2] | ¹⁵N-Serine, ¹⁵N-Choline |

Labeling Strategies:

-

Metabolic Labeling: This is the most common approach, where cells, tissues, or whole organisms are supplied with a stable isotope-labeled precursor that is endogenously incorporated into lipids through metabolic pathways.[7]

-

Chemical Labeling: In this method, lipids are extracted from a biological sample and then chemically derivatized with a stable isotope-containing tag. This is often used for quantitative analysis.

Below is a diagram illustrating the general workflow of a metabolic labeling experiment.

A high-level overview of the metabolic labeling workflow.

Applications in Research and Drug Development

Stable isotope-labeled lipids are invaluable tools across various stages of research and drug development.

Metabolic Research and Flux Analysis

By tracing the path of stable isotopes through metabolic networks, researchers can quantify the flux of metabolites through specific pathways.[5] This "fluxomics" approach provides a dynamic view of how metabolism is altered in disease states or in response to therapeutic interventions. For example, ¹³C-glucose can be used to trace the de novo synthesis of fatty acids and cholesterol, providing insights into metabolic disorders like obesity and fatty liver disease.[8]

Lipidomics and Biomarker Discovery

Stable isotope labeling enables the accurate quantification of lipid turnover rates, which can serve as sensitive biomarkers for disease diagnosis and prognosis.[1] For instance, alterations in the turnover of specific sphingolipid species have been implicated in neurodegenerative diseases and cancer.

Drug Development

In drug development, stable isotope-labeled lipids can be used to:

-

Elucidate drug mechanism of action: By observing how a drug affects lipid metabolism, researchers can gain a deeper understanding of its therapeutic effects.

-

Assess target engagement: Labeled lipids can be used to measure the activity of enzymes involved in lipid metabolism, providing a direct readout of drug efficacy.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Tracing the metabolic fate of a drug and its impact on lipid profiles.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled lipids.

Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.[6]

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

U-¹³C₆-Glucose

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of U-¹³C₆-Glucose (typically 5-25 mM).

-

Labeling:

-

Aspirate the complete medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared ¹³C-glucose labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for the incorporation of the ¹³C label into the lipidome.

-

Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Lipid Extraction: Proceed with a lipid extraction protocol, such as the Folch or Bligh-Dyer method.[10]

Lipid Extraction Protocol (Bligh-Dyer Method)

This is a widely used method for extracting lipids from biological samples.[10]

Procedure:

-

To the cell suspension in 80% methanol, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex the mixture vigorously for 1 minute.

-

Add additional chloroform and water to bring the ratio to 2:2:1.8.

-

Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for analyzing stable isotope-labeled lipids.[11]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for resolving the isotopologues of the labeled lipids.

Data Acquisition:

-

Data is typically acquired in full scan mode to capture the entire mass spectrum.

-

Tandem mass spectrometry (MS/MS) can be used to identify and quantify specific lipid species.

Data Analysis:

-

Specialized software is used to identify the different isotopologues of each lipid and calculate the isotopic enrichment. This data is then used to determine the rates of lipid synthesis and turnover.[12]

Data Presentation

Quantitative data from stable isotope labeling experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Fractional New Synthesis of Phosphatidylcholine (PC) Species in Response to a Drug Candidate

| PC Species | Control (Fractional New Synthesis, %) | Drug Treated (Fractional New Synthesis, %) | Fold Change | p-value |

| PC 32:0 | 15.2 ± 1.8 | 8.1 ± 1.1 | 0.53 | <0.01 |

| PC 34:1 | 25.6 ± 2.3 | 12.5 ± 1.9 | 0.49 | <0.01 |

| PC 36:2 | 30.1 ± 3.1 | 15.3 ± 2.5 | 0.51 | <0.01 |

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.

Signaling Pathways and Visualizations

Understanding the metabolic pathways through which lipids are synthesized and exert their signaling functions is crucial for interpreting stable isotope labeling data.

Fatty Acid Synthesis Pathway

The de novo synthesis of fatty acids from acetyl-CoA is a fundamental metabolic process. The diagram below illustrates the key steps in this pathway.

Simplified diagram of the fatty acid synthesis pathway.

Glycerophospholipid Synthesis Pathway

Glycerophospholipids are major components of cellular membranes and are synthesized from glycerol-3-phosphate and fatty acyl-CoAs.

Key steps in the glycerophospholipid synthesis pathway.

Sphingolipid Signaling Pathway

Sphingolipids are a class of lipids that play important roles in signal transduction and cell fate.

An overview of the de novo sphingolipid synthesis pathway.

Conclusion

Stable isotope labeling is a powerful and versatile technology that is revolutionizing our understanding of lipid metabolism. By providing a dynamic view of the lipidome, these techniques are enabling researchers to unravel the complex roles of lipids in health and disease and are accelerating the development of new therapeutic strategies. This guide provides a solid foundation for researchers, scientists, and drug development professionals looking to incorporate stable isotope-labeled lipids into their research.

References

- 1. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Metabolic Flux Analysis Services - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

Methodological & Application

Application Note: Quantification of Triglycerides using 19:0-12:0-19:0 TG-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are a major class of neutral lipids essential for energy storage and cellular metabolism. The analysis of TG molecular species and their fatty acid composition is crucial for understanding various physiological and pathological processes, including metabolic diseases like atherosclerosis, diabetes, and obesity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the specific and sensitive quantification of individual TG species.[1] The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in mass spectrometry-based lipidomics.[2] This application note details a robust LC-MS/MS method for the quantification of triglycerides in biological samples using 19:0-12:0-19:0 TG-d5 as an internal standard.

Stable isotope labeling involves replacing atoms in a molecule with their stable isotopes (e.g., 2H, 13C).[2] These labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts ("tracees") and are metabolized in the same way.[2] However, they can be distinguished by their mass in a mass spectrometer, allowing for precise quantification.[2] The deuterated triglyceride 19:0-12:0-19:0 TG-d5 serves as an ideal internal standard for the quantification of a broad range of triglycerides.[3][4]

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate different triglyceride species based on their hydrophobicity. The separated triglycerides are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of each endogenous triglyceride to the peak area of the deuterated internal standard, 19:0-12:0-19:0 TG-d5. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of triglycerides using 19:0-12:0-19:0 TG-d5 is depicted below.

Caption: Experimental workflow for triglyceride quantification.

Detailed Protocols

Materials and Reagents

-

19:0-12:0-19:0 TG-d5 internal standard

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Biological matrix (e.g., human serum, plasma)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Thaw biological samples (e.g., serum, plasma) on ice.

-

In a microcentrifuge tube, add a specific volume of the sample (e.g., 10 µL).

-

Spike the sample with the internal standard solution of 19:0-12:0-19:0 TG-d5 to a final concentration appropriate for the expected analyte levels.

-

Perform protein precipitation by adding a solvent like isopropanol, typically in a 4:1 ratio of solvent to sample.[5]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

-

System: UPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.01% formic acid and 0.2 mM ammonium formate in water.[5]

-

Mobile Phase B: 50% isopropanol in acetonitrile with 0.01% formic acid and 0.2 mM ammonium formate.[5]

-

Flow Rate: 0.25 mL/min[5]

-

Column Temperature: 60 °C[5]

-

Injection Volume: 2 µL[5]

-

Gradient:

-

0-2 min: 90% B

-

2-6 min: 90-98% B

-

6-8 min: 98% B (wash)

-

8.1-11 min: 90% B (re-equilibration)[5]

-

Mass Spectrometry (MS) Conditions:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 450 °C[6]

-

Desolvation Gas Flow: 700 L/hr[6]

MRM Transitions:

For triglyceride analysis, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions are generated from the neutral loss of a fatty acid.[7][8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 19:0-12:0-19:0 TG-d5 (IS) | 844.8 | Varies (Neutral Loss) |

| Example Triglyceride 1 | Specific m/z | Specific m/z |

| Example Triglyceride 2 | Specific m/z | Specific m/z |

Data Analysis and Quantification

The quantification of each triglyceride species is based on the ratio of its peak area to the peak area of the internal standard, 19:0-12:0-19:0 TG-d5. A calibration curve can be constructed using known concentrations of triglyceride standards to determine the absolute concentration of each analyte in the samples.

Data Presentation

The quantitative results can be summarized in a table for clear comparison across different samples or experimental conditions.

| Triglyceride Species | Sample A (µg/mL) | Sample B (µg/mL) | % RSD (n=3) |

| TG 48:1 | 15.2 | 25.8 | 4.5 |

| TG 50:2 | 30.1 | 45.3 | 3.8 |

| TG 52:3 | 22.5 | 33.7 | 5.1 |

| TG 54:4 | 18.9 | 28.1 | 4.2 |

Signaling Pathway Visualization

While this application note focuses on a quantitative method, the results can be used to study metabolic pathways. For instance, the data can provide insights into de novo lipogenesis.

Caption: Simplified de novo lipogenesis pathway.

Conclusion

The described LC-MS/MS method using 19:0-12:0-19:0 TG-d5 as an internal standard provides a reliable and accurate platform for the quantification of triglycerides in biological samples. This approach is highly suitable for high-throughput lipidomic studies in academic research and drug development, enabling a deeper understanding of lipid metabolism in health and disease. The use of a deuterated internal standard is critical for achieving the necessary precision and accuracy for biomarker discovery and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. waters.com [waters.com]

- 6. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

Application Notes and Protocols for Lipid Extraction Using 19:0-12:0-19:0 TG-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The inherent variability in sample preparation and analysis, however, presents a significant challenge in lipidomics. The use of a stable isotope-labeled internal standard is a widely accepted method to correct for these variations and ensure high-quality, reproducible data.[1][2]

This document provides detailed application notes and a protocol for the extraction of lipids from biological samples using the deuterated triglyceride internal standard, 19:0-12:0-19:0 TG-d5. This synthetic triglyceride, with its odd-chain fatty acids and deuterated glycerol backbone, is not naturally present in most biological systems, making it an excellent tool for accurate quantification of triacylglycerols (TGs) and other lipid classes in complex matrices such as plasma, serum, and tissues.

Principle

The fundamental principle behind using 19:0-12:0-19:0 TG-d5 as an internal standard is to introduce a known quantity of this synthetic lipid into a biological sample at the beginning of the lipid extraction process.[3] This standard experiences the same physical and chemical variations as the endogenous lipids throughout the extraction, derivatization (if any), and analysis steps. By comparing the signal of the endogenous lipids to the signal of the known amount of the internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant regardless of sample loss or analytical variability. Deuterated standards are considered the gold standard as they co-elute with the target analytes and exhibit nearly identical chemical and physical properties during extraction and ionization.[1][2]

Application Areas

The 19:0-12:0-19:0 TG-d5 internal standard is particularly suited for quantitative lipidomics studies in various research and development areas, including:

-

Neurodegenerative Diseases: Alterations in lipid metabolism are increasingly implicated in the pathogenesis of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). This standard can be used to accurately quantify changes in triglyceride profiles in brain tissue and cerebrospinal fluid.[4][5][6]

-

Metabolic Disorders: Research into obesity, diabetes, and cardiovascular disease often involves the detailed analysis of lipid profiles. This internal standard facilitates the precise measurement of triglycerides in plasma, serum, and liver tissue.

-

Drug Development: In preclinical and clinical studies, this standard can be used to assess the effect of drug candidates on lipid metabolism and to identify potential lipid-based biomarkers of drug efficacy or toxicity.

-

Nutritional Science: Understanding the impact of diet on lipid profiles is a key area of nutritional research. This internal standard can be employed to quantify changes in triglycerides in response to different dietary interventions.

Data Presentation: Performance Characteristics

While specific performance data for every individual internal standard can vary slightly based on the laboratory, instrumentation, and matrix, the following table summarizes the typical quantitative performance characteristics expected from a high-purity, deuterated triglyceride internal standard like 19:0-12:0-19:0 TG-d5.

| Parameter | Typical Performance | Notes |

| Linearity (R²) | > 0.99 | The response of the mass spectrometer should be linear over a defined concentration range. |

| Precision (%RSD) | < 15% | The relative standard deviation for repeated measurements of the internal standard should be low, indicating high reproducibility.[1] |

| Accuracy (% Recovery) | 85 - 115% | The measured concentration of the standard should be close to the true spiked concentration. |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range | The lowest concentration of the standard that can be reliably detected above the background noise.[7] |

| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | The lowest concentration of the standard that can be quantified with acceptable precision and accuracy.[7] |

| Matrix Effect | Minimal | Deuterated standards co-elute with their non-deuterated counterparts, minimizing differential ion suppression or enhancement. |

Experimental Protocols

The following is a detailed protocol for lipid extraction from biological samples using the 19:0-12:0-19:0 TG-d5 internal standard, based on the well-established Folch and Bligh-Dyer methods.[8][9]

Materials and Reagents

-

19:0-12:0-19:0 TG-d5 internal standard solution (e.g., in chloroform or a chloroform:methanol mixture)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Phosphate-buffered saline (PBS), ice-cold

-

Nitrogen gas or vacuum concentrator

-

Glass centrifuge tubes with PTFE-lined caps

-

Homogenizer (for tissue samples)

-

Vortex mixer

-

Centrifuge

Protocol 1: Lipid Extraction from Plasma or Serum (Modified Folch Method)

-

Sample Preparation: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: In a glass centrifuge tube, add 100 µL of the plasma or serum sample.

-

Internal Standard Spiking: Add a known amount of the 19:0-12:0-19:0 TG-d5 internal standard solution to the sample. The amount should be chosen to be within the linear range of the analytical method.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube to induce phase separation.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., isopropanol:acetonitrile:water for LC-MS analysis).

Protocol 2: Lipid Extraction from Tissue (e.g., Brain Tissue)

-

Tissue Weighing: Weigh approximately 20-30 mg of frozen brain tissue.

-

Homogenization: Place the tissue in a glass homogenizer tube with 600 µL of ice-cold methanol. Homogenize the tissue on ice until a uniform suspension is achieved.

-

Internal Standard Spiking: Add a known amount of the 19:0-12:0-19:0 TG-d5 internal standard solution to the homogenate.

-

Solvent Addition: Add 1.2 mL of chloroform to the homogenate to achieve a 2:1 chloroform:methanol ratio.

-

Further Homogenization: Continue to homogenize for another 2 minutes.

-

Phase Separation: Add 360 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifugation: Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.

-

Lipid Collection: Collect the lower organic phase and transfer to a new tube.

-

Drying and Reconstitution: Proceed with steps 9 and 10 from Protocol 1.

Visualization of Experimental Workflow

The following diagrams illustrate the general experimental workflow for a lipidomics study utilizing the 19:0-12:0-19:0 TG-d5 internal standard.

Caption: General experimental workflow for quantitative lipidomics.

The following diagram illustrates a more specific workflow for investigating lipid dysregulation in neurodegenerative diseases.

Caption: Workflow for neurodegenerative disease lipidomics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Lipidomic and Metabolomic Profiling for Brain Tissue and Biofluid Samples in Neurodegenerative Disorders | Springer Nature Experiments [experiments.springernature.com]

- 5. Lipidomics in Neurodegenerative Disease Research - Creative Proteomics [creative-proteomics.com]

- 6. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uaiasi.ro [uaiasi.ro]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Analysis of Triglycerides with Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in animals. The quantitative analysis of TGs is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, particularly for metabolic disorders such as hypertriglyceridemia.[1][2] Elevated triglyceride levels are a known risk factor for cardiovascular diseases and pancreatitis.[2][3] Accurate and precise quantification of specific triglyceride species is essential for understanding their physiological roles, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.[1]

This document provides detailed application notes and protocols for the quantitative analysis of triglycerides in biological samples using internal standards, focusing on mass spectrometry-based methods. The use of appropriate internal standards is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[4]

Core Principles

The quantitative analysis of triglycerides typically involves three key stages:

-